molecular formula C9H7F2N B13701423 5,6-Difluoro-3-methylindole

5,6-Difluoro-3-methylindole

Cat. No.: B13701423
M. Wt: 167.15 g/mol
InChI Key: JTRMAZCELNERNG-UHFFFAOYSA-N
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Description

5,6-Difluoro-3-methylindole is a fluorinated indole derivative Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-3-methylindole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of indole derivatives. For example, the reaction of N-acylindole with trifluoromethyl hypofluorite in a suitable solvent can yield fluorinated indole derivatives . Another method involves the use of cesium fluoroxysulfate or Selectfluor as fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing robust and scalable fluorinating agents such as Selectfluor. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-3-methylindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents into the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indoles .

Mechanism of Action

Comparison with Similar Compounds

  • 3-Fluoroindole
  • 5-Fluoroindole
  • 6-Fluoroindole
  • 7-Fluoroindole

Comparison: 5,6-Difluoro-3-methylindole is unique due to the presence of two fluorine atoms at the 5 and 6 positions of the indole ring, which can significantly alter its chemical and biological properties compared to mono-fluorinated indoles. This dual fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets .

Properties

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

5,6-difluoro-3-methyl-1H-indole

InChI

InChI=1S/C9H7F2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3

InChI Key

JTRMAZCELNERNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)F)F

Origin of Product

United States

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